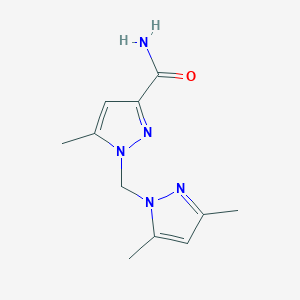![molecular formula C15H10FNO2S B11812452 Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Méthodes De Préparation
The synthesis of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of a thieno[3,2-c]pyridine precursor, which is then functionalized with a 2-fluorophenyl group and a methyl ester group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols
Applications De Recherche Scientifique
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds
Mécanisme D'action
The mechanism of action of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can be compared with other similar compounds such as:
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate: This compound has a similar structure but with a different position of the fluorine atom, which can affect its reactivity and applications.
Thieno[3,2-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Propriétés
Formule moléculaire |
C15H10FNO2S |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO2S/c1-19-15(18)12-8-13-10(6-7-20-13)14(17-12)9-4-2-3-5-11(9)16/h2-8H,1H3 |
Clé InChI |
ZPTJIKZUVHHURM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)


